molecular formula C19H28N2O B13877578 (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone

Cat. No.: B13877578
M. Wt: 300.4 g/mol
InChI Key: UXNJALGRFYVJTJ-UHFFFAOYSA-N
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Description

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a cyclobutyl-substituted piperazine ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing flow microreactor systems to ensure efficient and sustainable synthesis . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

(4-tert-butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H28N2O/c1-19(2,3)16-9-7-15(8-10-16)18(22)21-13-11-20(12-14-21)17-5-4-6-17/h7-10,17H,4-6,11-14H2,1-3H3

InChI Key

UXNJALGRFYVJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3

Origin of Product

United States

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